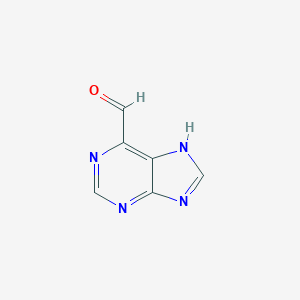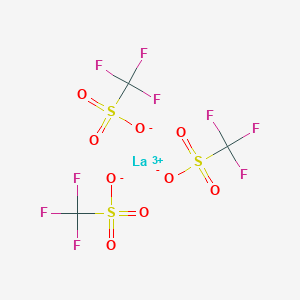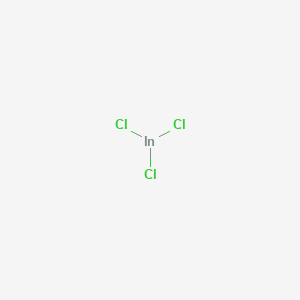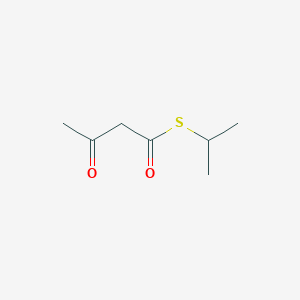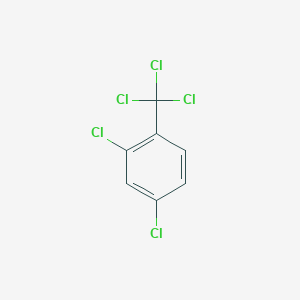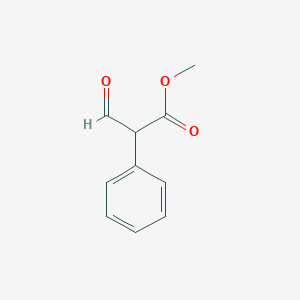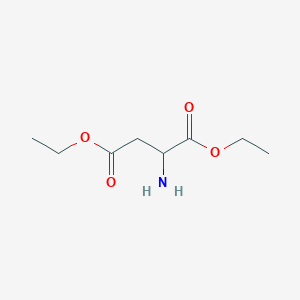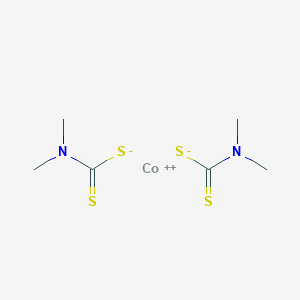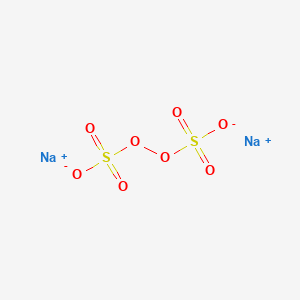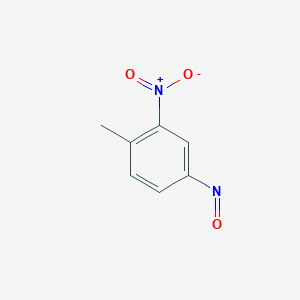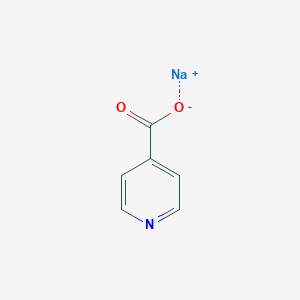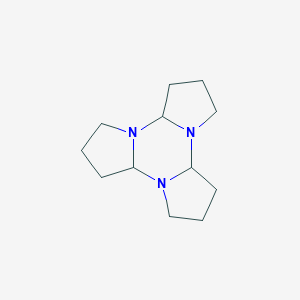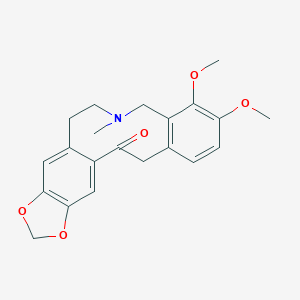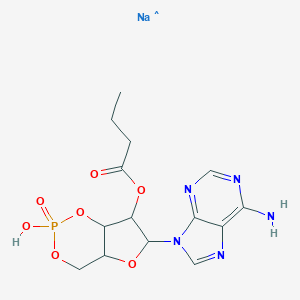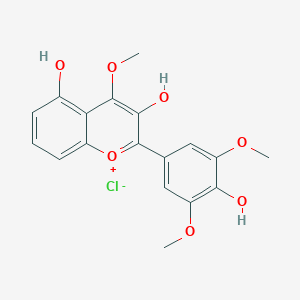
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Hirsutidin . It is an O-methylated anthocyanidin, a type of chemical compound that belongs to the anthocyanins . It can be found in Catharanthus roseus (Madagascar periwinkle) where it is the prominent compound in petals and can also be found in callus cultures .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized for various studies . For example, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .Molecular Structure Analysis
The molecular formula of this compound is C17H14O7 . It has a molecular weight of 330.29 g/mol . The compound has free spectra: 1 NMR, and 1 MS (GC) .Physical And Chemical Properties Analysis
The compound is a light yellow to light tan powder . It has a faint fatty vanillic aroma . It is sparingly soluble in water and soluble in ethanol . The compound has a molecular weight of 302.28 and a chemical formula of C16H14O6 .properties
CAS RN |
4092-66-4 |
|---|---|
Product Name |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride |
Molecular Formula |
C₁₈H₁₇ClO₇ |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-4-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-12-7-9(8-13(23-2)15(12)20)17-16(21)18(24-3)14-10(19)5-4-6-11(14)25-17;/h4-8H,1-3H3,(H2-,19,20,21);1H |
InChI Key |
OBNLUNOZIOZFAY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
synonyms |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride; 3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride; Hirsutidin; Hirsutinidol Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



